molecular formula C8H10N2O3 B025702 1-(2-Amino-5-nitrophenyl)ethanol CAS No. 104333-06-4

1-(2-Amino-5-nitrophenyl)ethanol

Cat. No.: B025702
CAS No.: 104333-06-4
M. Wt: 182.18 g/mol
InChI Key: SWVYIJYQBPFESB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-nitrophenyl)ethanol is an aromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 5, and an ethanol (-CH₂CH₂OH) functional group. Its molecular formula is estimated to be C₈H₁₀N₂O₃ (molar mass ≈ 182.18 g/mol) based on structural analogs . While direct toxicological data are unavailable, similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) recommend caution due to unstudied hazards . The compound is marketed as a pharmaceutical intermediate, evidenced by its inclusion in supplier catalogs like CymitQuimica’s pharmaceutical standards .

Properties

CAS No.

104333-06-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-amino-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3

InChI Key

SWVYIJYQBPFESB-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-(2-Nitrophenyl)ethanol
  • Structure: Nitro group at position 2; ethanol group.
  • Formula: C₈H₉NO₃ (molar mass: 167.16 g/mol).
  • Applications : Chemical synthesis intermediate.
  • Hazards : Classified as an irritant .
1-(2-Amino-6-nitrophenyl)ethanone
  • Structure: Amino at position 2, nitro at 6; ketone group.
  • Formula : C₈H₈N₂O₃.
  • Applications : Precursor for organic synthesis.
  • Hazards : Precautionary measures (e.g., avoiding dust inhalation) advised .
N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol
  • Structure: Amino and nitro at positions 2 and 5; two hydroxyethyl groups.
  • Formula : C₁₀H₁₄N₂O₅.
  • Applications: Hair dye (HC Yellow No. 4) .

Schiff Base Ligands Derived from 2-Amino-5-nitrophenyl

Schiff base ligands incorporating the 2-amino-5-nitrophenyl moiety exhibit distinct coordination chemistry and applications:

  • (E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (L1): Structure: Imine-linked to salicylaldehyde. Formula: C₁₃H₁₁N₃O₃. Applications: Forms Cu(II) and Ni(II) complexes for catalytic materials; intercalated into montmorillonite clay for nanocomposites .
  • (E)-1-[(2-Amino-5-nitrophenyl)iminio-methyl]naphthalen-2-olate: Structure: Zwitterionic Schiff base with naphtholate. Applications: Tested for anti-inflammatory and analgesic activities .

Organometallic Derivatives

  • Acetyloxy-(2-amino-5-nitrophenyl)mercury: Structure: Mercury atom bound to acetyloxy and 2-amino-5-nitrophenyl groups. Hazards: High toxicity due to mercury content; specialized synthetic use .

Comparative Analysis Table

Compound Name Substituents Functional Group Molecular Formula Key Applications Hazards/Precautions
1-(2-Amino-5-nitrophenyl)ethanol 2-NH₂, 5-NO₂ Ethanol C₈H₁₀N₂O₃ Pharmaceutical intermediate Caution (unstudied toxicity)
1-(2-Nitrophenyl)ethanol 2-NO₂ Ethanol C₈H₉NO₃ Organic synthesis Irritant
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ Ethanone C₈H₈N₂O₃ Synthesis precursor Avoid dust exposure
N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol 2-NH(CH₂CH₂OH), 5-NO₂ Phenol derivatives C₁₀H₁₄N₂O₅ Hair dye (HC Yellow No. 4) Not specified
Cu(II)-Schiff base complex (L1) 2-NH₂, 5-NO₂, imine Phenol, metal C₁₃H₁₁N₃O₃Cu Catalytic materials Depends on metal

Key Research Findings

  • Electronic Effects : The nitro group at position 5 (vs. 6) enhances electron-withdrawing effects, influencing reactivity in substitution reactions .
  • Solubility: Ethanol derivatives (e.g., this compound) exhibit higher polarity than ethanone analogs, improving solubility in polar solvents .
  • Material Science : Metal-Schiff base complexes intercalated into clays demonstrate thermal stability up to 300°C, suitable for high-temperature applications .

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